![molecular formula C22H20N6O3 B2818762 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034518-51-7](/img/structure/B2818762.png)
3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on developing synthetic routes for creating complex quinazolinone derivatives and analyzing their chemical properties. For instance, the synthesis of pyrido[2,3-d]pyrimidine derivatives involved reactions of key intermediates with various reagents, leading to compounds with potential antimicrobial and anticancer activities. These synthetic methodologies provide a foundation for the development of novel compounds with enhanced biological activities (Mehta et al., 2019).
Biological Activities and Potential Therapeutic Applications
Antimicrobial Activity
Several studies have synthesized quinazolinone derivatives and evaluated their antimicrobial properties. For example, compounds have been identified with significant antibacterial activity against various pathogens, suggesting their potential as therapeutic agents in treating bacterial infections (Singh et al., 2010).
Anticancer Activity
Research into quinazolinone derivatives has also revealed promising anticancer activities. The synthesis of new pyrido[2,3-d]pyrimidine derivatives, for instance, has led to compounds that exhibit potent antitumor activity against Ehrlich ascites carcinoma in mice, highlighting their potential in cancer therapy (Gineinah et al., 2013).
Analgesic and Anti-inflammatory Activities
Compounds with quinazolinone structures have been synthesized and shown to possess analgesic and anti-inflammatory properties. This suggests their utility in developing new treatments for pain and inflammation (Debnath & Manjunath, 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c29-19(12-27-13-24-18-6-2-1-4-16(18)21(27)30)26-10-7-15(8-11-26)28-14-25-20-17(22(28)31)5-3-9-23-20/h1-6,9,13-15H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONXDGSFDANSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
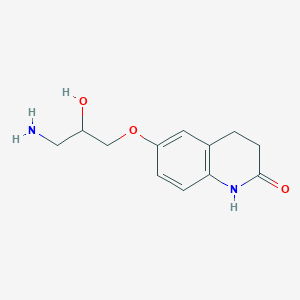
![N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2818681.png)
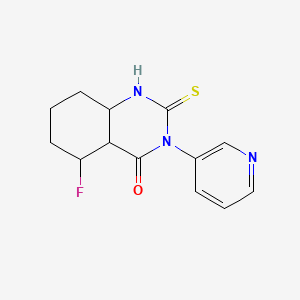

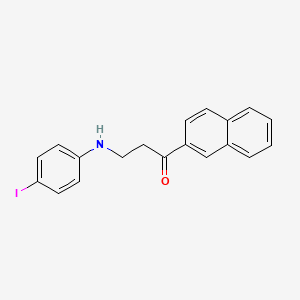
![5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2818688.png)
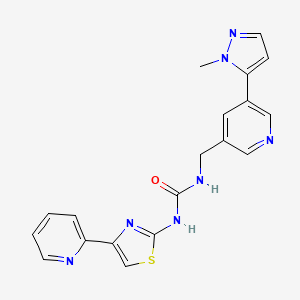



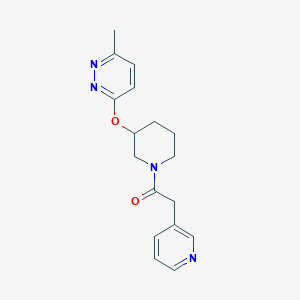
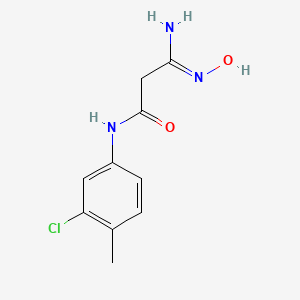
![Lithium;2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]acetate](/img/structure/B2818698.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2818700.png)
